2-(4-(ethylsulfonyl)phenyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetamide
Description
2-(4-(ethylsulfonyl)phenyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains multiple functional groups, including an ethylsulfonyl group, a furan ring, and an oxadiazole ring, which contribute to its diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S/c1-2-25(21,22)12-7-5-11(6-8-12)10-14(20)17-16-19-18-15(24-16)13-4-3-9-23-13/h3-9H,2,10H2,1H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOASGMXKZZMKNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(ethylsulfonyl)phenyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, such as 4-(ethylsulfonyl)aniline and 5-(furan-2-yl)-1,3,4-oxadiazole. These intermediates are then coupled through an acylation reaction to form the final product.
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Step 1: Synthesis of 4-(ethylsulfonyl)aniline
Reaction: Ethylsulfonyl chloride reacts with aniline in the presence of a base (e.g., sodium hydroxide) to form 4-(ethylsulfonyl)aniline.
Conditions: The reaction is typically carried out at room temperature with stirring.
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Step 2: Synthesis of 5-(furan-2-yl)-1,3,4-oxadiazole
Reaction: Furan-2-carboxylic acid reacts with hydrazine hydrate to form furan-2-carbohydrazide, which is then cyclized with a suitable reagent (e.g., phosphorus oxychloride) to form 5-(furan-2-yl)-1,3,4-oxadiazole.
Conditions: The cyclization reaction is usually performed under reflux conditions.
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Step 3: Coupling Reaction
Reaction: 4-(ethylsulfonyl)aniline is coupled with 5-(furan-2-yl)-1,3,4-oxadiazole through an acylation reaction using acetic anhydride.
Conditions: The reaction is typically carried out in an organic solvent (e.g., dichloromethane) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(ethylsulfonyl)phenyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid under specific conditions.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethylsulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Corresponding amine derivatives.
Substitution: Substituted sulfonyl derivatives.
Scientific Research Applications
2-(4-(ethylsulfonyl)phenyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(4-(ethylsulfonyl)phenyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects.
Pathways Involved: It may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators such as prostaglandins.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(methylsulfonyl)phenyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetamide
- 2-(4-(ethylsulfonyl)phenyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide
Uniqueness
2-(4-(ethylsulfonyl)phenyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is unique due to the presence of both the ethylsulfonyl group and the furan ring, which confer distinct chemical reactivity and biological activity compared to similar compounds. The combination of these functional groups allows for a broader range of applications and potential therapeutic effects.
Biological Activity
The compound 2-(4-(ethylsulfonyl)phenyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a novel derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. The structure includes:
- Ethylsulfonyl group : Enhances solubility and biological activity.
- Furan ring : Known for its role in various biological activities.
- 1,3,4-Oxadiazole moiety : Associated with significant pharmacological properties.
Synthetic Route
The synthesis can be summarized as follows:
- Formation of the oxadiazole ring from appropriate precursors.
- Introduction of the ethylsulfonyl group via sulfonylation reactions.
- Final acetamide formation through coupling reactions.
Anticancer Properties
Research indicates that derivatives containing the oxadiazole ring exhibit notable anticancer activity. For example, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| 4h | A549 | <0.14 | Excellent |
| 4g | C6 | 8.16 | Remarkable |
| 4k | L929 | 7.48 | Selective |
These compounds inhibit key enzymes involved in cancer progression such as topoisomerase and histone deacetylase (HDAC), demonstrating their potential as anticancer agents .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. In studies involving derivatives with similar structures, significant antibacterial activity was noted:
| Pathogen | Compound EC50 (µg/mL) |
|---|---|
| Xanthomonas axonopodis | 8.72 |
| Pseudomonas syringae | 28.40 |
These findings suggest that the furan and oxadiazole components contribute to the compound's ability to disrupt bacterial cell function .
The proposed mechanism of action for this compound involves interaction with biological macromolecules through several pathways:
- Enzyme Inhibition : Compounds containing oxadiazole can inhibit various enzymes critical for cancer cell survival and proliferation.
- Cell Cycle Disruption : Induction of apoptosis has been observed in treated cancer cells, indicating a potential role in cell cycle regulation.
- Antimicrobial Mechanisms : The compound may disrupt bacterial membranes or inhibit essential metabolic pathways.
Case Studies
Several studies have highlighted the efficacy of similar compounds in clinical settings:
- Study on Lung Cancer Cells : A derivative demonstrated an IC50 value significantly lower than traditional chemotherapeutics, indicating superior effectiveness against A549 cells.
- Antimicrobial Efficacy : In agricultural applications, derivatives showed promising results against plant pathogens, suggesting potential for development as agricultural biocontrol agents.
Q & A
Q. What are the key synthetic pathways for preparing 2-(4-(ethylsulfonyl)phenyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetamide?
The synthesis typically involves:
- Oxadiazole ring formation : Cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or H₂SO₄ catalysis) .
- Coupling reactions : Amide bond formation between the oxadiazole intermediate and the ethylsulfonylphenyl-acetic acid moiety using coupling agents like EDC/HOBt .
- Critical parameters : Solvent choice (DMF or DCM), temperature control (reflux or room temperature), and inert atmospheres to prevent oxidation .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Structural confirmation :
- ¹H/¹³C NMR : To identify proton environments (e.g., furan ring protons at δ 6.3–7.4 ppm, oxadiazole carbons at δ 160–165 ppm) .
- Mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns .
- Purity assessment : HPLC with UV detection (C18 column, acetonitrile/water gradient) .
Q. How can researchers assess the compound’s preliminary biological activity?
- In vitro assays : Enzyme inhibition studies (e.g., COX-2 or lipoxygenase) using spectrophotometric methods to measure IC₅₀ values .
- Cell-based assays : Cytotoxicity screening against cancer cell lines (e.g., MTT assay) with positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. How can synthesis yields be optimized for large-scale production?
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., solvent polarity, reaction time) to identify optimal conditions .
- Purification strategies : Use of recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate high-purity product .
- Yield improvements : Catalytic additives (e.g., DMAP) to enhance amide coupling efficiency .
Q. What strategies address contradictions in reported biological activity data?
- Purity verification : Re-analyze batches via HPLC to rule out impurities affecting activity .
- Assay standardization : Compare results under identical conditions (e.g., pH, temperature, cell line passages) .
- Structural analogs : Test derivatives with modified substituents (e.g., ethylsulfonyl vs. methylsulfonyl) to isolate activity contributors .
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Substituent variation : Synthesize analogs with modified furan (e.g., thiophene replacement) or sulfonyl groups to evaluate electronic effects .
- Computational modeling : Molecular docking (AutoDock Vina) to predict binding affinities toward target proteins (e.g., COX-2) .
- Biological validation : Correlate computational predictions with in vitro IC₅₀ values and in vivo efficacy (e.g., rat inflammation models) .
Q. What methods evaluate the compound’s stability under physiological conditions?
- Forced degradation studies : Expose to acidic/basic conditions (0.1M HCl/NaOH), heat (40–60°C), or UV light, then monitor degradation via HPLC .
- Metabolic stability : Incubate with liver microsomes and quantify parent compound depletion using LC-MS/MS .
- pH-dependent solubility : Shake-flask method in buffers (pH 1.2–7.4) to assess bioavailability .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
